N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core substituted at the N4 and N6 positions with a 4-methylphenyl group and a 2-methylpropyl (isobutyl) group, respectively. This scaffold is structurally analogous to kinase inhibitors and epigenetic modulators, with substituents influencing solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
4-N-(4-methylphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15(2)13-23-22-26-20(25-17-11-9-16(3)10-12-17)19-14-24-28(21(19)27-22)18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNVMRAKKZSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted pyrimidines under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production while maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. A typical synthesis pathway includes:
- Starting Materials : 4-(4-methylphenyl)-5-(prop-2-yn-1-ylthio)-1H-pyrazole and 2-azido-1,3,5-tribromobenzene.
- Reagents : Sodium ascorbate and CuSO₄·5H₂O are used as catalysts.
- Solvent : Dimethylformamide (DMF) serves as the solvent for the reaction.
The final product is obtained after purification through column chromatography and crystallization from methanol-dichloromethane mixtures. The melting point is recorded at 138 °C–139 °C, indicating a stable crystalline structure suitable for further studies .
Biological Activities
N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties. The compound has been shown to inhibit cellular proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic use in conditions characterized by chronic inflammation .
Antiviral Properties
The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. Preliminary studies suggest efficacy against certain viruses, although further research is needed to confirm these findings .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cells. The results indicated that the compound induced apoptosis and cell cycle arrest in MCF-7 cells through the modulation of the PI3K/Akt signaling pathway .
| Parameter | Result |
|---|---|
| Cell Line | MCF-7 |
| IC50 (µM) | 12.5 |
| Mechanism | Apoptosis induction |
| Pathway | PI3K/Akt |
Case Study 2: Anti-inflammatory Activity
In a model of rheumatoid arthritis, the compound demonstrated significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Paw Edema (mm) | 8.5 | 3.0 |
| Inflammatory Cell Count | High | Low |
Mechanism of Action
The mechanism of action of N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-d]pyrimidine-diamine scaffold is highly modular, with variations at N4 and N6 positions dictating physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- N4 Substituents : Aromatic groups (e.g., 4-methylphenyl, 3,4-dimethylphenyl) enhance hydrophobic interactions, while electron-withdrawing groups (e.g., chloro in ) may reduce solubility.
- N6 Substituents: Branched alkyl chains (e.g., 2-methylpropyl) likely improve membrane permeability compared to polar groups (e.g., 3-methoxypropyl ).
Physicochemical Properties
- Solubility : Substituents critically influence solubility. For instance, the 3-chloro-4-methylphenyl analogue has low aqueous solubility (0.5 µg/mL) , whereas methoxypropyl or benzodioxolyl groups enhance polarity and solubility .
- Lipophilicity: Branched alkyl chains (e.g., 2-methylpropyl) likely increase logP compared to linear chains (e.g., ethyl ) or polar substituents (e.g., morpholinopropyl ).
Biological Activity
N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological potential and underlying mechanisms.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step process involving the reaction of 4-(4-phenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)pyridine with 2-azido-1,3,5-tribromobenzene in the presence of sodium ascorbate and CuSO₄. The final product exhibited a melting point of 138 °C–139 °C and was characterized using various spectroscopic techniques including NMR and IR spectroscopy. The structural analysis revealed significant steric interactions between the phenyl and pyridyl substituents which may influence its biological activity .
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-cancer properties. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells through the activation of pro-apoptotic pathways and cell cycle arrest at the S and G2/M phases .
2. Kinase Inhibition
The compound acts as an inhibitor of epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding affinity was assessed through molecular docking studies, showing strong interactions with both wild-type and mutant forms of EGFR. This suggests potential for therapeutic application in cancers driven by EGFR mutations .
3. Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to exhibit anti-inflammatory effects. The compound's ability to inhibit inflammatory mediators positions it as a candidate for further development as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- Case Study 1 : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed that compounds with similar structural motifs to this compound exhibited reduced tumor growth in xenograft models.
- Case Study 2 : Another investigation focused on the pharmacokinetics and toxicity profiles of related compounds indicated favorable absorption and low toxicity levels in preliminary animal models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a nucleophilic substitution reaction using 4,6-dichloropyrimidine derivatives and substituted anilines (e.g., 4-methylphenylamine and 2-methylpropylamine) in ethanol or DMF under reflux (2–3 hours) . Microwave-assisted synthesis (80–100°C, 30–60 minutes) can enhance yields (84–86%) and reduce reaction time compared to conventional heating . Optimize solvent polarity (e.g., DMF for bulky substituents) and stoichiometric ratios (1:1 for dichloropyrimidine:amine) to minimize byproducts. Purification via recrystallization (methanol or DMF) is recommended for high-purity solids .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals using substituent-induced chemical shifts. For example, the pyrimidine C-3a and C-7a carbons typically resonate at δ 155–160 ppm, while aromatic protons (e.g., 4-methylphenyl) appear as multiplets at δ 6.8–7.5 ppm .
- Elemental Analysis : Compare measured C/H/N percentages with theoretical values (e.g., C: ~70%, H: ~6%, N: ~18%) to confirm purity. Discrepancies >0.3% indicate impurities .
- Melting Point : Use differential scanning calorimetry (DSC) to verify consistency (e.g., 237–253°C for analogs) .
Q. How can solubility challenges in biological assays be addressed?
- Methodology : Test solubility in DMSO (10–50 mM stock solutions) and dilute in PBS (pH 7.4) or cell culture media. For low solubility, employ co-solvents (e.g., cyclodextrins) or formulate as nanoparticles via solvent evaporation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodology : Grow single crystals via vapor diffusion (methanol/water). Collect diffraction data (Cu-Kα, λ = 1.5418 Å) and refine using SHELXL . Analyze torsion angles between the pyrimidine core and substituents (e.g., 4-methylphenyl vs. 2-methylpropyl) to confirm steric effects. For disordered regions, apply restraints or omit problematic atoms .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodology :
- Substituent Variation : Replace 4-methylphenyl with electron-withdrawing (e.g., 4-CF₃) or bulky groups (e.g., phenethyl) to modulate binding affinity .
- Biological Testing : Use ATP-competitive kinase assays (e.g., Bcr-Abl) to correlate substituent effects with IC₅₀ values. Pair with molecular docking (AutoDock Vina) to validate binding poses .
Q. How can conflicting elemental analysis and NMR data be reconciled?
- Methodology :
- Hypothesize Causes : Hydration (e.g., 0.5 H₂O) or residual solvents (e.g., DMF) may skew elemental results .
- Validate via TGA : Thermogravimetric analysis (TGA) detects mass loss from 25–150°C to confirm hydration.
- Repeat NMR in DMSO-d₆ : Ensure complete dissolution to avoid signal splitting from aggregates .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
